molecular formula C23H27F2N3O3S B10937492 [4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

[4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

Cat. No.: B10937492
M. Wt: 463.5 g/mol
InChI Key: GMUCBVZMYGLRQO-UHFFFAOYSA-N
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Description

[4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorobenzyl group and a piperidine ring substituted with a fluorophenylsulfonyl group, connected by a methanone linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The fluorobenzyl and fluorophenylsulfonyl groups are introduced through nucleophilic substitution reactions. The final step involves the formation of the methanone linker, which is achieved through a condensation reaction between the piperazine and piperidine intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of high-throughput screening methods can aid in identifying the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl and fluorophenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(2-Fluorobenzyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its versatility in research make it a valuable compound for further study.

Properties

Molecular Formula

C23H27F2N3O3S

Molecular Weight

463.5 g/mol

IUPAC Name

[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C23H27F2N3O3S/c24-20-7-9-21(10-8-20)32(30,31)28-11-3-5-19(17-28)23(29)27-14-12-26(13-15-27)16-18-4-1-2-6-22(18)25/h1-2,4,6-10,19H,3,5,11-17H2

InChI Key

GMUCBVZMYGLRQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)CC4=CC=CC=C4F

Origin of Product

United States

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